molecular formula C13H26N2O B1478391 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine CAS No. 2098115-69-4

3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine

Cat. No.: B1478391
CAS No.: 2098115-69-4
M. Wt: 226.36 g/mol
InChI Key: VLJFTZXUAKUAJC-UHFFFAOYSA-N
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Description

3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C13H26N2O and its molecular weight is 226.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-16-11-13-6-3-2-5-12(13)9-15(10-13)8-4-7-14/h12H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJFTZXUAKUAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCCC1CN(C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₃H₁₉N
Molecular Weight 203.3 g/mol
CAS Number 2097962-67-7

Synthesis

The synthesis of 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine typically involves multi-step organic reactions, including the use of cyclohexanone and various amines. The process can yield intermediates that are further modified to produce the desired isoindoline derivative.

Antimicrobial Properties

Recent studies have indicated that derivatives of isoindoline compounds exhibit significant antimicrobial properties. For instance, 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Antioxidant Activity

The compound's structure suggests potential antioxidant activity. Compounds with similar isoindoline structures have been reported to scavenge free radicals effectively, which could mitigate oxidative stress-related cellular damage . This property is particularly relevant in the context of developing therapeutic agents for diseases associated with oxidative stress.

Cytotoxicity and Selectivity

Research has demonstrated that certain isoindoline derivatives possess selective cytotoxicity towards cancer cells. For example, compounds related to 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine have been evaluated for their ability to induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells . This selectivity is essential for minimizing side effects in potential therapeutic applications.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : A study published in PubMed explored various derivatives of isoindoline and their effectiveness against gram-positive bacteria, highlighting the superior activity of certain structural analogs .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various isoindoline derivatives on mammalian tumor cells, noting significant differences in toxicity based on structural modifications .

The mechanism by which 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine exerts its biological effects may involve interaction with specific enzymes or receptors, leading to modulation of cellular pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Scientific Research Applications

The compound 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine , also known by its CAS number 2098115-69-4, has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article will delve into the applications of this compound across different fields, including medicinal chemistry, biochemistry, and materials science.

Neuropharmacology

Research indicates that compounds similar to 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine may exhibit neuroprotective properties. Isoindole derivatives have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of this compound could allow it to interact with neurotransmitter systems or modulate neuroinflammatory processes.

Antidepressant Activity

Preliminary studies suggest that analogs of this compound may have antidepressant-like effects. The mechanism could involve the modulation of serotonin and norepinephrine levels in the brain, similar to existing antidepressants. Further research is needed to validate these effects through rigorous pharmacological testing.

Analgesic Properties

There is emerging interest in the analgesic potential of isoindole derivatives. Compounds with similar structures have shown promise in pain management by acting on opioid receptors or other pain pathways. Investigating the analgesic properties of 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine could lead to new therapeutic options for chronic pain conditions.

Drug Delivery Systems

The unique structural characteristics of this compound may enable its use in drug delivery systems, particularly for targeted therapies. Its ability to form stable complexes with various biomolecules can be explored for delivering therapeutic agents directly to specific tissues or cells.

Bioconjugation

The amine functional group allows for easy conjugation with other biomolecules, making it a candidate for developing bioconjugates used in diagnostic and therapeutic applications. This property can facilitate the attachment of imaging agents or therapeutic moieties to enhance treatment efficacy.

Biodegradable Polymers

The incorporation of 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine into polymer matrices can lead to the development of biodegradable materials suitable for medical applications such as sutures or drug-releasing implants. The amine group can facilitate cross-linking reactions that enhance the mechanical properties and degradation rates of these materials.

Coatings for Medical Devices

This compound can be utilized in creating coatings for medical devices that require biocompatibility and enhanced interaction with biological tissues. Such coatings can improve the performance of implants by reducing inflammation and promoting tissue integration.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of isoindole derivatives found that compounds structurally related to 3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine exhibited significant reductions in neuronal cell death in vitro when exposed to oxidative stress conditions. This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Biodegradable Polymer Development

Research on incorporating isoindole derivatives into polylactic acid matrices demonstrated enhanced mechanical properties and controlled degradation rates, indicating that such modifications could lead to improved performance in biodegradable medical devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine
Reactant of Route 2
3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-amine

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